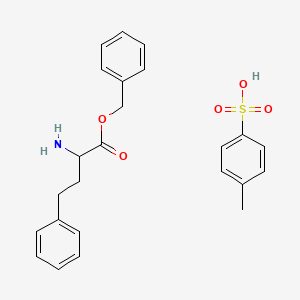

![molecular formula C16H11ClN2O2 B564971 5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde CAS No. 172476-18-5](/img/structure/B564971.png)

5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde” is a chemical compound . It is a metabolite of Amodiaquin .

Synthesis Analysis

The synthesis of similar compounds involves a nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic/heteroaromatic aldehydes to produce the corresponding Schiff bases .

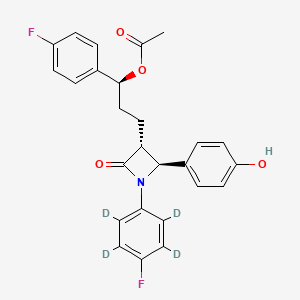

Molecular Structure Analysis

The molecular formula of “this compound” is C16H11ClN2O3 . Its average mass is 314.723 Da and its monoisotopic mass is 314.045807 Da .

Physical and Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3, a boiling point of 508.4±50.0 °C at 760 mmHg, and a flash point of 261.3±30.1 °C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Synthesis of Novel Compounds : A study described the synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives using a one-pot reaction involving ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate and various substituted salicylaldehydes, including 2-hydroxy-1-naphthaldehyde (Gao, Liu, Jiang, & Li, 2011).

Structural Characterization : The synthesis and crystal structure of a Schiff-base derivative synthesized from 5-chloro-2-hydroxybenzaldehyde were studied, highlighting its structural properties and potential applications (Li Jia-ming, 2009).

Method for Synthesis : Research on the efficient synthesis of 3-amino-1H-quinolin-2-one, involving the condensation of o-nitrobenzaldehyde with hippuric acid, was reported, demonstrating an improved method for synthesizing related quinoline derivatives (Juárez-Gordiano, Hernández-Campos, & Castillo, 2002).

Antimalarial Activity : A series of 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and their derivatives were prepared and studied for antimalarial activity. The study found correlations between the potency of these compounds against Plasmodium berghei and the size and electron donation properties of the phenyl ring substituents (Werbel et al., 1986).

Antimicrobial Activity : The synthesis and evaluation of antimicrobial activity of some quinoline derivatives containing an azole nucleus were performed. The study revealed that some synthesized compounds showed good to moderate activity against a variety of microorganisms (Özyanik, Demirci, Bektaş, & Demirbas, 2012).

Synthesis of Schiff Bases : A study synthesized a series of novel Schiff bases derived from 2-phenyl-3-amino-4(1H)-quinolinone and various salicylaldehyde derivatives. The compounds were analyzed for their fluorescent properties and cytotoxicity against human osteosarcoma and breast adenocarcinoma cell lines (Trávníček, Buchtík, & Němec, 2014).

Mechanism of Action

Target of Action

Similar compounds with a 4-aminoquinoline nucleus have been found to display a wide range of bioactive properties, including anti-virulence, antimalarial, anti-leishmanial, anti-platelet aggregation, anti-viral, anti-inflammatory, immune-modulatory, and anticancer activities .

Mode of Action

It’s known that 4-aminoquinoline derivatives can interact with their targets through a nucleophilic aromatic substitution reaction .

Biochemical Pathways

Compounds with a similar structure have been found to impact a variety of biological pathways, depending on their specific targets .

Result of Action

Similar compounds have been found to display antimicrobial activity, with the most active ones displaying mic values in the range of 15 to 125 µg/mL .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of similar compounds .

Properties

IUPAC Name |

5-[(7-chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-11-1-3-13-14(5-6-18-15(13)8-11)19-12-2-4-16(21)10(7-12)9-20/h1-9,21H,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKNHPGTHFOACE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC2=C3C=CC(=CC3=NC=C2)Cl)C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90675761 |

Source

|

| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172476-18-5 |

Source

|

| Record name | 5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90675761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

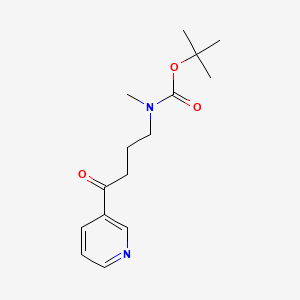

![N-[1-(S)-Benzyloxycarbonyl-3-phenylpropyl]-D-alanine tert-Butyl Ester](/img/structure/B564893.png)